![molecular formula C14H12O3S B8779298 Benzoic acid, 2-[(3-methoxyphenyl)thio]- CAS No. 50900-49-7](/img/structure/B8779298.png)
Benzoic acid, 2-[(3-methoxyphenyl)thio]-
描述
Benzoic acid, 2-[(3-methoxyphenyl)thio]- is an organic compound with the molecular formula C14H12O3S It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety via a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-[(3-methoxyphenyl)thio]- typically involves the reaction of 3-methoxythiophenol with 2-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for Benzoic acid, 2-[(3-methoxyphenyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The sulfanyl group in Benzoic acid, 2-[(3-methoxyphenyl)thio]- can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2/FeBr3)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
科学研究应用
Benzoic acid, 2-[(3-methoxyphenyl)thio]- has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzoic acid, 2-[(3-methoxyphenyl)thio]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy group may also influence the compound’s binding affinity and specificity.
相似化合物的比较
- **2-[(3-Methoxyphenyl)methyl]sulfanyl]benzoic acid
- **3-[(3-Methoxyphenyl)sulfanyl]benzoic acid
- **2-[(4-Methoxyphenyl)sulfanyl]benzoic acid
Comparison: Benzoic acid, 2-[(3-methoxyphenyl)thio]- is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
属性
CAS 编号 |
50900-49-7 |
|---|---|
分子式 |
C14H12O3S |
分子量 |
260.31 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C14H12O3S/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) |
InChI 键 |
VNTXRGRQSRWKST-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC=C1)SC2=CC=CC=C2C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
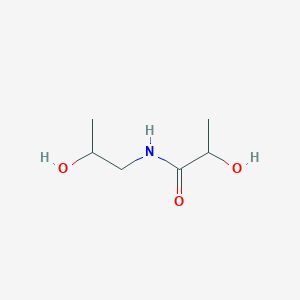
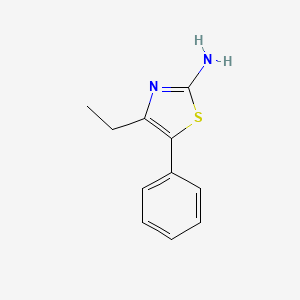
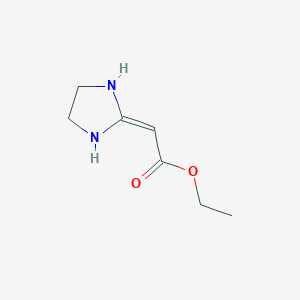
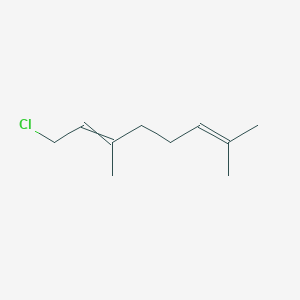
![Imidazo[5,1-B]thiazole-7-carbonitrile](/img/structure/B8779267.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B8779268.png)
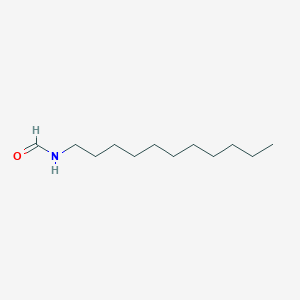
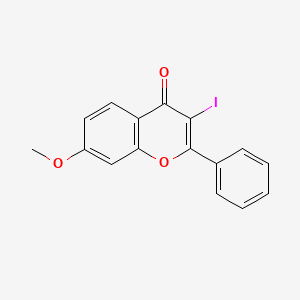

![2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde](/img/structure/B8779299.png)
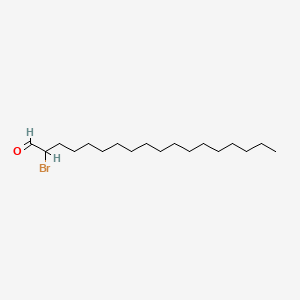

![6-(2,6-Dichlorophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B8779311.png)

